{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol
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Overview
Description
{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol is a structurally unique compound that features a bicyclic framework with a nitrogen atom at one of the bridgeheads. This compound is part of the broader class of 1-azabicyclo[1.1.0]butanes, which are known for their high strain and reactivity. The presence of the phenyl group adds to its complexity and potential for diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Azabicyclo[11One common method involves the treatment of 3-(p-tolylsulfinyl)-1-azabicyclo[1.1.0]butane with tert-butyl lithium in tetrahydrofuran (THF) at -78°C, followed by the addition of a phenyl-containing reagent .
Industrial Production Methods
advances in flow chemistry and microreactor technology have shown promise in scaling up the production of similar strained bicyclic compounds .
Chemical Reactions Analysis
Types of Reactions
{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol undergoes a variety of chemical reactions, primarily driven by the strain in its bicyclic structure. These include:
Ring-opening reactions: The strained C3-N bond can be cleaved under mild conditions, leading to the formation of azetidines.
Nucleophilic addition: The compound can undergo nucleophilic addition reactions, particularly at the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include lithium reagents (e.g., tert-butyl lithium), boronic esters, and various nucleophiles. Reaction conditions often involve low temperatures (e.g., -78°C) to stabilize the reactive intermediates .
Major Products
The major products formed from these reactions include functionalized azetidines and other nitrogen-containing heterocycles .
Scientific Research Applications
{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of {1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol involves the strain-release reactions that occur upon cleavage of the C3-N bond. This cleavage allows for the formation of new bonds and the functionalization of the molecule at the 1,3 positions. The molecular targets and pathways involved in these reactions are primarily driven by the high strain energy of the bicyclic structure .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butane: A four-membered carbocycle with a bridging C(1)-C(3) bond.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead.
Uniqueness
The uniqueness of {1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol lies in its combination of a highly strained bicyclic structure with a phenyl group and a hydroxyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C10H11NO |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-azabicyclo[1.1.0]butan-3-yl(phenyl)methanol |
InChI |
InChI=1S/C10H11NO/c12-9(10-6-11(10)7-10)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |
InChI Key |
SVYHUQPCQCPUTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(N1C2)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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